5-Benzoyl-2-nitroaniline
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Overview
Description
5-Benzoyl-2-nitroaniline: is an organic compound with the molecular formula C13H10N2O3. It is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-nitroaniline typically involves the nitration of (3-Aminophenyl)(phenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 5-Benzoyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both amino and nitro groups allows for interactions with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- (4-Amino-3-nitrophenyl)(phenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone
Uniqueness: 5-Benzoyl-2-nitroaniline is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(3-amino-4-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10N2O3/c14-11-8-10(6-7-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
LZBLUHYPHHBSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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